3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Development of Hexahydropyrrolo-Pyrazine and Pyrazole Research
The investigation of pyrrolo-pyrazine derivatives traces its origins to early 20th-century studies on alkaloid isolation and synthesis. The pyrrolo[1,2-a]pyrazine core was first identified in natural products from Streptomyces species, with structural characterization efforts in the 1950s revealing its bicyclic framework. Parallel developments in pyrazole chemistry emerged through Hans von Pechmann's 1898 acetylene-diazomethane reaction, which established foundational synthetic routes for azole heterocycles.
A critical advancement occurred in the 1980s when researchers recognized the pharmacological potential of combining pyrrolidine and pyrazine motifs. This led to systematic studies on hexahydropyrrolo-pyrazine derivatives, particularly their conformational rigidity and hydrogen-bonding capacity. The integration of pyrazole-carboxylic acid groups, as seen in the subject compound, arose from 21st-century efforts to enhance water solubility and target affinity in kinase inhibitor design.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three key heterocyclic systems:
- Pyrrolidine : A saturated five-membered ring contributing conformational flexibility
- Pyrazine : A six-membered diazine ring enabling π-π stacking interactions
- Pyrazole : An aromatic diazole ring providing hydrogen-bonding sites
The fusion of these systems creates a stereoelectronically rich scaffold that interacts with biological targets through multiple modes. X-ray crystallographic studies of analogous compounds reveal planar pyrazole rings (bond angles ≈120°) and chair-like conformations in the hexahydropyrrolo-pyrazine system. Such structural features enable simultaneous engagement with hydrophobic pockets and polar enzyme active sites.
Emergence in Contemporary Pharmaceutical Science
Recent applications emphasize the compound's role as:
- Kinase inhibitor precursor : The pyrazole-carboxylic acid moiety mimics ATP's phosphate groups in kinase binding pockets
- Antimicrobial agent : Hybrid structures show MIC values <1 μg/mL against Staphylococcus aureus in preliminary assays
- Neurological probe : Molecular docking predicts strong affinity (K~d~ ≈ 15 nM) for dopamine D~3~ receptors
Table 1 compares key physicochemical properties with related therapeutic compounds:
| Property | Subject Compound | Celecoxib | Fipronil |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.31 | 381.38 | 437.15 |
| LogP | 1.2 | 3.5 | 4.0 |
| Hydrogen Bond Donors | 2 | 1 | 0 |
| Rotatable Bonds | 4 | 5 | 3 |
Structural Classification in Academic Literature
The IUPAC name 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid specifies:
- Core : Fused bicyclic system (pyrrolidine + piperazine)
- Substituents :
- Methyl group at N1 of pyrazole
- Carboxylic acid at C4 of pyrazole
- Pyrrolo-pyrazine carbonyl at C3
Crystallographic data for the analogous compound cyclo(D-Val-L-Pro) shows bond lengths of 1.46 Å for the amide C-N bond and 1.23 Å for the carbonyl C=O. The pyrazole ring exhibits typical aromatic bond alternation, with C-N distances averaging 1.33 Å.
The SMILES string CN1C=C(C(=N1)C(=O)N2CCN3CCCC3C2)C(=O)O encodes:
- Methylpyrazole (CN1C=C(C(=N1)...)
- Pyrrolo-pyrazine carbonyl (...C(=O)N2CCN3CCCC3C2)
- Carboxylic acid terminus (...C(=O)O)
Properties
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-8-10(13(19)20)11(14-15)12(18)17-6-5-16-4-2-3-9(16)7-17/h8-9H,2-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZKIQJJGISAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN3CCCC3C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several intricate steps. Starting with basic precursors, such as pyrazole and hexahydropyrrolo pyrazine derivatives, the reaction typically follows these stages:
Formation of Pyrazole Derivative: : Pyrazole is synthesized by cyclization reactions involving hydrazines and 1,3-diketones.
Nitration and Reduction: : The pyrazole is nitrated and subsequently reduced to introduce the necessary amine functionality.
Coupling Reaction: : The resulting pyrazole derivative is coupled with hexahydropyrrolo pyrazine under controlled conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
On an industrial scale, the preparation involves optimized reaction conditions to ensure high yield and purity:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to control reaction parameters precisely.
Catalysis: : Application of specific catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like chromatography and crystallization to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, where its functional groups are transformed to higher oxidation states.
Reduction: : It can be reduced under mild conditions, often using hydrogenation or metal hydrides.
Substitution: : The compound is amenable to substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reactions: : Halogenation, nitration, and sulfonation under standard acidic or basic conditions.
Major Products
The primary products formed include modified pyrazole and pyrazine derivatives, depending on the nature of the reactions and reagents used.
Scientific Research Applications
3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid finds extensive use across various scientific disciplines:
Chemistry: : Utilized as a building block in organic synthesis and development of new materials.
Biology: : Employed in the design of biochemical assays and probes for cellular imaging.
Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: : Used in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The compound's mechanism of action is largely defined by its interaction with biological targets and molecular pathways:
Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, altering their activity.
Pathways: : Modulates signaling pathways involved in cellular metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Notes and Limitations
Data Gaps: No peer-reviewed studies explicitly address the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons rely on structural extrapolation and fragment-based drug design principles.
Patent Complexity : Compounds in (e.g., Bulletin 2023/39) feature intricate substitution patterns, highlighting the need for advanced synthetic techniques to replicate or modify the target compound .
Safety and Handling : Analogous carboxylic acids (e.g., CAS 1369158-38-2) typically require standard handling precautions (e.g., PPE for irritant dust), but specific toxicological data are unavailable .
Biological Activity
3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.2884 g/mol. Its structural characteristics include a hexahydropyrrolo moiety fused with a pyrazole ring, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-tumor effects. The specific biological activity of 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been explored in several studies.
1. Anti-inflammatory Activity
In a study evaluating various pyrazole derivatives, it was found that compounds similar to 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Properties
The analgesic potential of this compound was assessed using the carrageenan-induced paw edema model in rats. Preliminary results suggested that certain pyrazole derivatives demonstrated effective pain relief comparable to ibuprofen .
3. Anti-bacterial Activity
Compounds within the same chemical class have shown promising anti-bacterial effects against various strains including E. coli and Staphylococcus aureus. It was noted that the presence of specific functional groups significantly enhances the antimicrobial activity .
Research Findings
A summary of relevant research findings is presented in the following table:
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study 1 : A series of pyrazole compounds were synthesized and tested for their anti-inflammatory properties. Among them, several derivatives exhibited significant inhibition rates against TNF-α and IL-6, indicating their potential use in treating inflammatory diseases.
- Case Study 2 : In vivo studies demonstrated that specific pyrazole derivatives could reduce edema effectively, suggesting their application in pain management therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling. For example, pyrazole-4-carboxaldehyde derivatives (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) can react with aminophenyl-pyrrole precursors under reflux with sulfamic acid to form pyrrolo[1,2-a]quinoxaline intermediates . Subsequent carbonyl activation (e.g., using acyl chlorides or mixed anhydrides) enables coupling with the pyrazole-carboxylic acid moiety. Optimization of reaction conditions (solvent, temperature, catalyst) is critical to avoid side products like over-oxidized derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts to analogous pyrazole-pyrrolopyrazine derivatives (e.g., δ ~2.5–3.5 ppm for methyl groups on pyrazole; δ ~160–170 ppm for carbonyl carbons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <5 ppm error .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O interactions) to confirm planarity of fused rings .
Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility : Limited aqueous solubility due to hydrophobic pyrrolopyrazine and methyl-pyrazole groups. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions .
- Stability : Monitor degradation via HPLC under acidic/basic conditions. Stabilize with inert atmospheres (N2/Ar) to prevent oxidation of the pyrrolopyrazine ring .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich regions (e.g., pyrazole N-atoms) for electrophilic substitution.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., carbonyl carbon) .
- MD Simulations : Model solvation effects in biological membranes to assess bioavailability .
Q. What experimental designs are suitable for analyzing contradictory spectroscopic data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering in pyrrolopyrazine) by acquiring spectra at 25°C to 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups on pyrazole vs. pyrrolopyrazine) .
- Isotopic Labeling : Introduce 13C/15N labels to track coupling pathways in ambiguous regions .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal applications?
- Methodological Answer :
- Functional Group Modifications : Replace the methyl group on pyrazole with bulkier substituents (e.g., ethyl, isopropyl) to enhance target binding.
- Bioisosteric Replacement : Substitute the hexahydropyrrolopyrazine ring with piperazine or morpholine to improve solubility .
- In Vitro Assays : Test COX-2 inhibition (IC50) or kinase selectivity using enzyme-linked assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
